2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a combination of benzamide, thiadiazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chloro-3-nitrobenzoic acid, which is then converted into the corresponding benzoyl chloride. This intermediate can react with other components like thiazole and thiadiazole derivatives under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties.
Industry
In industrial applications, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, thiadiazole derivatives, and thiazole derivatives. These compounds may share some structural features and chemical properties but differ in their specific applications and activities.
Uniqueness
The uniqueness of 2-(4-chloro-3-nitrobenzoyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-chloro-3-nitrobenzoyl)-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN6O5S3/c22-14-6-5-11(9-15(14)28(32)33)17(30)12-3-1-2-4-13(12)18(31)25-20-26-27-21(36-20)35-10-16(29)24-19-23-7-8-34-19/h1-9H,10H2,(H,23,24,29)(H,25,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGOIXPHLWQATA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN6O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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